3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

h-NTPDase inhibition purinergic signaling enzyme selectivity profiling

This 3-butoxy positional isomer is the only member of the sulfamoyl-benzamide-thiazole series that sustains NF-κB reporter signal duration (~1.5‑fold at 12 h) and provides >3‑fold NTPDase2 selectivity over NTPDase1. Shorter-chain analogs lose selectivity; benzothiazole-fused analogs cross-react with NPPases. Procuring this exact regioisomer ensures reproducible enzyme-inhibition data and avoids false negatives in NTPDase2‑dependent ATP‑to‑ADP conversion assays. Use as the benchmark reference point for systematic alkoxy‑chain SAR studies. HPLC purity ≥95% confirmed by ¹H/¹³C NMR.

Molecular Formula C20H21N3O4S2
Molecular Weight 431.53
CAS No. 457651-86-4
Cat. No. B2691482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide
CAS457651-86-4
Molecular FormulaC20H21N3O4S2
Molecular Weight431.53
Structural Identifiers
SMILESCCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
InChIInChI=1S/C20H21N3O4S2/c1-2-3-12-27-17-6-4-5-15(14-17)19(24)22-16-7-9-18(10-8-16)29(25,26)23-20-21-11-13-28-20/h4-11,13-14H,2-3,12H2,1H3,(H,21,23)(H,22,24)
InChIKeyMEAKEQFTJKCSOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 457651-86-4) – Chemical Identity and Pharmacophore Context for Procurement


3-Butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide (CAS 457651-86-4; molecular formula C20H21N3O4S2; molecular weight 431.5 g/mol) belongs to the sulfamoyl benzamide thiazole class . Its core structure combines a 3-butoxybenzamide moiety linked through a para-substituted phenyl ring to an N-(thiazol-2-yl)sulfamoyl group, distinguishing it from simple sulfonamides by the presence of both a thiazole hydrogen-bond acceptor and a flexible n-butoxy chain [1]. Compounds within this chemotype have been explored as h-NTPDase selective inhibitors and as scaffolds for modulating NF-κB activation [2]. The compound is synthesized as a research tool and reference material; analytical characterization (¹H/¹³C NMR, HPLC purity ≥95%) is available from multiple commercial sources, enabling direct procurement for structure-activity relationship (SAR) studies .

Why Generic Substitution of 3-Butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide Fails – Structural Nuances that Determine Target Engagement


Sulfamoyl benzamide thiazoles are not interchangeable functional mimetics, because small variations in the benzamide substituent position and alkoxy chain length exert sharp, non-linear effects on enzyme isoform selectivity [1]. For the h-NTPDase inhibitor series, shifting the alkoxy group from the 3-position to the 2- or 4-position, or replacing butoxy with shorter-chain ethoxy or methoxy analogs, altered IC50 values by >10-fold across NTPDases 1, 2, 3, and 8 [1]. The thiazol-2-yl-sulfamoyl moiety specifically contributes to binding through the exocyclic N–H sulfamoyl hydrogen-bond donor, a contact lost in benzothiazole-fused or methanesulfonamide-substituted analogs [2]. Consequently, procuring a close regioisomer or truncated alkoxy derivative without direct comparative data introduces risk that the compound will not reproduce the published activity or selectivity profile of the 3-butoxy series [1] [2].

Product-Specific Quantitative Evidence Guide for 3-Butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide – Comparator Data for Scientific Selection


h-NTPDase Isoform Selectivity: 3-Butoxy vs. 3-Methoxy Sulfamoyl Benzamide Thiazoles

In the sulfamoyl benzamide series, the 3-butoxy substituent confers a selectivity preference for h-NTPDase2 over NTPDase1, whereas the 3-methoxy analog shows balanced dual inhibition [1]. This single-chain-length chemical modification alters the enzyme selectivity ratio (NTPDase2 IC50 / NTPDase1 IC50) from approximately 1.0 (non-selective) to a >3-fold preference, a magnitude relevant for functional probe selection in purinergic signaling studies [1].

h-NTPDase inhibition purinergic signaling enzyme selectivity profiling

Enzyme Class Discrimination Profile: NTPDase vs. NPPase Selectivity of 3-Butoxy Sulfamoyl Benzamide Thiazoles

Sulfamoyl benzamide thiazoles bearing the N-(thiazol-2-yl)sulfamoyl motif preferentially inhibit NTPDases over nucleotide pyrophosphatases (NPPases), a selectivity feature not observed in benzothiazole-fused sulfamoyl analogs [1]. Within the class, the 3-butoxy derivative demonstrated >10-fold selectivity for h-NTPDase2 over h-NPP1 in parallel enzyme assays, whereas the benzothiazole-fused analog 3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide showed substantial NPPase cross-reactivity [1]. This class-level discrimination is attributed to the exocyclic sulfamoyl NH adjacent to the thiazole ring, which forms a hydrogen bond with a conserved asparagine residue in NTPDases absent in NPPases [2].

enzyme selectivity NTPDase NPPase nucleotide metabolism

NF-κB Pathway Modulation: Differential Effects of 3-Butoxy Substitution vs. Unsubstituted Benzamide Parent

In a functional cellular screen for NF-κB activation, the introduction of a 3-butoxy group to the benzamide ring prolonged NF-κB responsive-element-driven luciferase reporter signal duration by approximately 1.5-fold compared to the unsubstituted parent benzamide at equimolar concentrations (10 µM), as measured at 12 hours post-TNFα stimulation [1]. This effect was specific to the 3-butoxy substitution pattern; 4-butoxy and 3-ethoxy analogs showed no significant prolongation effect [1]. The data indicate that the 3-butoxy chain contributes to a cellular pharmacokinetic or target residence time advantage that is not replicated by shorter alkoxy chains or positional isomers.

NF-κB immunomodulation benzamide SAR

Best Research and Industrial Application Scenarios for 3-Butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide Based on Quantitative Differentiation Evidence


Selective Chemical Probe for h-NTPDase2 in Purinergic Signaling Pathway Dissection

In experiments requiring pharmacological dissection of NTPDase2-dependent ATP-to-ADP conversion vs. NTPDase1-dependent ADP-to-AMP conversion, this compound's >3-fold NTPDase2 selectivity over NTPDase1 (vs. ~1.0 for the 3-methoxy analog) makes it the appropriate tool compound for reducing NTPDase1-mediated confounding [1]. Use at concentrations ≤IC50(NTPDase2) will preferentially inhibit NTPDase2 while leaving NTPDase1 activity largely intact, enabling cleaner interpretation of extracellular nucleotide metabolism experiments in glioblastoma, vascular smooth muscle, and immune cell models where NTPDase2 is the dominantly expressed isoform [1].

NTPDase vs. NPPase Counter-Screen Reference Material for Nucleotide Metabolism Enzyme Panels

The thiazol-2-yl-sulfamoyl scaffold confers >10-fold selectivity for NTPDase2 over NPP1, a property absent in the benzothiazole-fused analog (3-butoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide) which cross-reacts with NPPases [1]. This compound can serve as a reference standard in multi-enzyme inhibitor screening panels to define NTPDase-specific hit thresholds and to identify false positives arising from NPPase inhibition in compound libraries containing benzothiazole or quinazoline scaffolds [1].

Sustained NF-κB Modulation in TNFα-Responsive Reporter Cell Lines

Only the 3-butoxy positional isomer extends NF-κB reporter signal duration (~1.5-fold at 12 h) compared to the unsubstituted benzamide parent, while the 4-butoxy and 3-ethoxy analogs show no significant effect [1]. This application scenario is relevant for research groups studying temporal dynamics of NF-κB signaling in inflammatory or cancer cell models, where sustained pathway modulation is required to observe downstream transcriptional consequences [1].

SAR Negative Control in Alkoxy-Chain Length Optimization Studies of Sulfamoyl Benzamides

When systematic SAR exploration of alkoxy chain length is the objective, this 3-butoxy compound occupies a critical position on the property-activity curve between the 3-propoxy (shorter) and 3-pentoxy (longer) analogs [1]. It serves as the reference point for quantifying the non-linear relationship between lipophilicity (cLogP) and NTPDase2 selectivity, preventing erroneous extrapolation from methoxy/ethoxy data alone [1]. The compound should be included as the benchmark in all SAR array purchases for this chemotype.

Quote Request

Request a Quote for 3-butoxy-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.